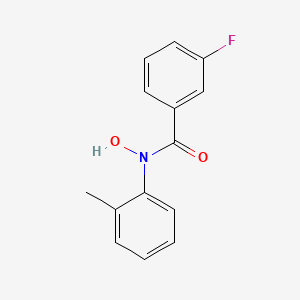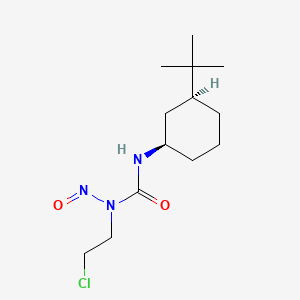
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a tert-butyl group, a chloroethyl group, and a nitrosourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the chloroethyl group: The chloroethyl group is added through nucleophilic substitution reactions.
Formation of the nitrosourea moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea involves its interaction with molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in rapidly dividing cells.
相似化合物的比较
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Used in cancer treatment with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other nitrosoureas.
属性
CAS 编号 |
74751-36-3 |
|---|---|
分子式 |
C13H24ClN3O2 |
分子量 |
289.80 g/mol |
IUPAC 名称 |
3-[(1R,3S)-3-tert-butylcyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H24ClN3O2/c1-13(2,3)10-5-4-6-11(9-10)15-12(18)17(16-19)8-7-14/h10-11H,4-9H2,1-3H3,(H,15,18)/t10-,11+/m0/s1 |
InChI 键 |
LTXPNHSMRSFKEW-WDEREUQCSA-N |
手性 SMILES |
CC(C)(C)[C@H]1CCC[C@H](C1)NC(=O)N(CCCl)N=O |
规范 SMILES |
CC(C)(C)C1CCCC(C1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
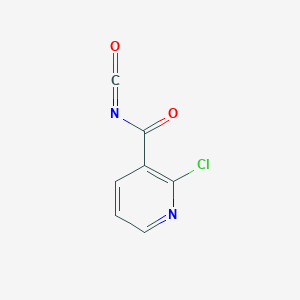
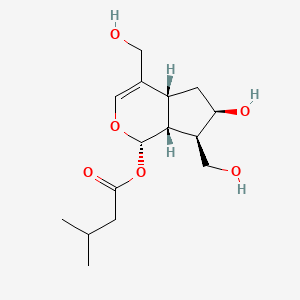
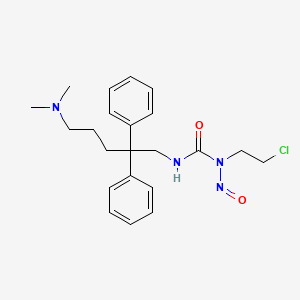

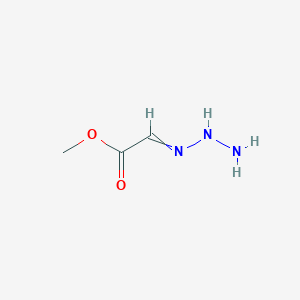
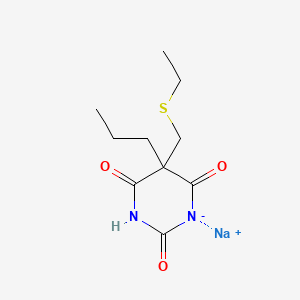
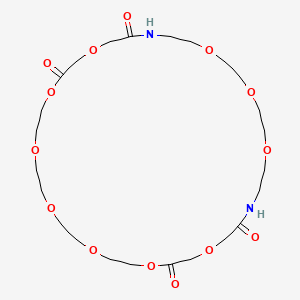

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

